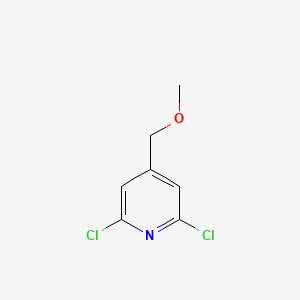

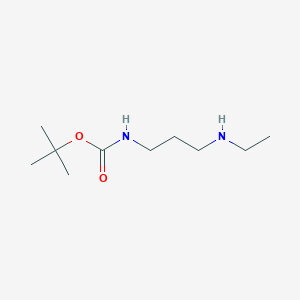

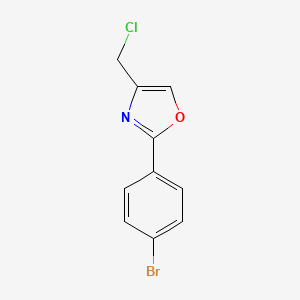

![molecular formula C12H22Cl2N2 B3253029 Benzyl[3-(dimethylamino)propyl]amine dihydrochloride CAS No. 22102-29-0](/img/structure/B3253029.png)

Benzyl[3-(dimethylamino)propyl]amine dihydrochloride

Overview

Description

Benzyl[3-(dimethylamino)propyl]amine dihydrochloride is a chemical compound with the CAS Number: 22102-29-0 . It has a molecular weight of 265.23 . It is typically stored at room temperature and comes in the form of a powder .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, three cationic surfactants containing amide groups were prepared by quaternization of dimethylaminopropylamine with benzyl chloride . FTIR and 1H-NMR spectroscopy were used to confirm the chemical structure of the prepared cationic surfactants .Molecular Structure Analysis

The IUPAC name for this compound is N1-benzyl-N~3~,N~3~-dimethyl-1,3-propanediamine dihydrochloride . The InChI code is 1S/C12H20N2.2ClH/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11H2,1-2H3;2*1H .Physical And Chemical Properties Analysis

This compound has a melting point of 155-156 degrees Celsius . It is a powder at room temperature .Scientific Research Applications

Synthesis and Structural Properties

Benzyl[3-(dimethylamino)propyl]amine dihydrochloride plays a role in the synthesis of novel compounds with potential therapeutic applications. For instance, it has been involved in the creation of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, showcasing the versatility of reactions it can participate in due to its amine group. These reactions are critical for developing new pharmacological agents with specific biological activities (Issac & Tierney, 1996).

Curing Parameters and Properties in Materials Science

In materials science, the compound finds application in modulating the curing parameters and properties of acrylic bone cements. The tertiary aromatic amine structure of this compound, acting as an accelerator in benzoyl peroxide/amine systems, significantly impacts the kinetics, mechanism, and activation energy of the reaction. This understanding is crucial for biomedical applications, such as in denture resins or acrylic bone cements, where the control over curing parameters directly affects the material's performance and biocompatibility (Vázquez, Levenfeld, & Román, 1998).

Environmental Implications and Toxicology

The environmental and toxicological aspects of this compound and similar compounds are also of research interest. Studies focusing on the occurrences, fate, behavior, and ecological risks of chemical compounds in aquatic environments have highlighted the need for comprehensive evaluations. These studies help understand the impact of chemical pollutants on ecosystems and contribute to developing strategies for mitigating environmental contamination (Poste, Grung, & Wright, 2014).

Safety and Hazards

properties

IUPAC Name |

N-benzyl-N',N'-dimethylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2.2ClH/c1-14(2)10-6-9-13-11-12-7-4-3-5-8-12;;/h3-5,7-8,13H,6,9-11H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQBCGXIUWISNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC=CC=C1.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

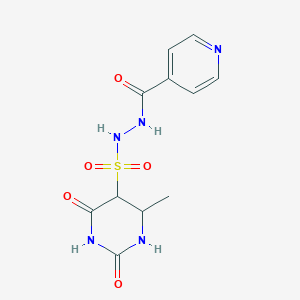

![Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B3252979.png)

![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)

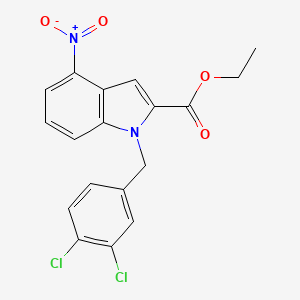

![Methyl 1-(4-chlorobenzo[d]thiazol-2-yl)-1H-imidazole-4-carboxylate](/img/structure/B3253019.png)

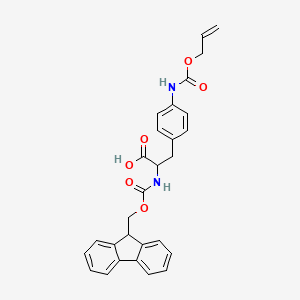

![5-(4-Methoxybenzyl)imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B3253032.png)